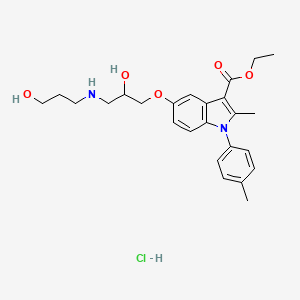
ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H33ClN2O5 and its molecular weight is 477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-(2-hydroxy-3-((3-hydroxypropyl)amino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways related to various diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an indole core, hydroxyl and amino functional groups, and an ethyl ester moiety. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to influence cellular signaling pathways. Preliminary studies indicate that it may act as a modulator of certain receptors involved in neurotransmission and cell proliferation. The specific mechanisms include:
- Receptor Binding : It is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), which play a critical role in signal transduction.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound may be a candidate for further development in cancer therapy.
Neuroprotective Effects
In addition to its antitumor activity, the compound has shown promise in neuroprotection. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
- Study on Antitumor Efficacy : A recent study published in Cancer Research evaluated the efficacy of this compound on glioblastoma cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against aggressive brain tumors .
- Neuroprotection in Animal Models : Another study focused on the neuroprotective effects of the compound in mice subjected to ischemic injury. The administration of this compound resulted in reduced neuronal death and improved functional outcomes, highlighting its potential for treating stroke and other neurodegenerative conditions .
Eigenschaften
IUPAC Name |
ethyl 5-[2-hydroxy-3-(3-hydroxypropylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.ClH/c1-4-31-25(30)24-18(3)27(19-8-6-17(2)7-9-19)23-11-10-21(14-22(23)24)32-16-20(29)15-26-12-5-13-28;/h6-11,14,20,26,28-29H,4-5,12-13,15-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHATAKQRDZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCCO)O)C3=CC=C(C=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














